molecular formula C8H9NO2 B13618343 Benzene, 1-methyl-4-(nitromethyl)- CAS No. 29559-27-1

Benzene, 1-methyl-4-(nitromethyl)-

Cat. No.: B13618343
CAS No.: 29559-27-1
M. Wt: 151.16 g/mol
InChI Key: SCLRUEQYJQUIJT-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(nitromethyl)-, also known as 4-nitrotoluene, is an organic compound with the molecular formula C7H7NO2. It is a derivative of toluene, where a nitro group is substituted at the para position relative to the methyl group. This compound is a yellow crystalline solid that is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(nitromethyl)- typically involves the nitration of toluene. This process is carried out by treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The reaction mixture is maintained at this temperature for about half an hour, resulting in the formation of 4-nitrotoluene .

Industrial Production Methods: On an industrial scale, the production of 4-nitrotoluene follows a similar nitration process but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration process is followed by purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-4-(nitromethyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Benzene, 1-methyl-4-(nitromethyl)- is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(nitromethyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.

    Nitrobenzene: Benzene with a nitro group attached, lacking the methyl group present in 4-nitrotoluene.

    2-Nitrotoluene: An isomer of 4-nitrotoluene with the nitro group at the ortho position relative to the methyl group.

Uniqueness: Benzene, 1-methyl-4-(nitromethyl)- is unique due to the specific positioning of the nitro and methyl groups, which influences its reactivity and applications. The para positioning of the nitro group relative to the methyl group makes it distinct in terms of its chemical behavior and industrial uses .

Biological Activity

Benzene, 1-methyl-4-(nitromethyl)-, also known as 1-methyl-4-nitromethylbenzene or CAS Number 29559-27-1, is a nitro-substituted aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

  • Molecular Formula : C8_8H9_9NO2_2
  • Molecular Weight : 151.163 g/mol
  • Structure : The compound features a methyl group and a nitromethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of Benzene, 1-methyl-4-(nitromethyl)- exhibit antimicrobial activity . Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The nitro group plays a crucial role in these interactions by facilitating the formation of reactive oxygen species (ROS), which are known to contribute to cell death in cancerous tissues .

The biological activity of Benzene, 1-methyl-4-(nitromethyl)- is largely attributed to its ability to undergo electrophilic aromatic substitution reactions , where the nitro group acts as an electron-withdrawing substituent. This alteration in electron density on the benzene ring enhances its reactivity towards nucleophiles, leading to various biochemical interactions:

  • Electrophilic Attack : The nitromethyl group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to mutagenic effects.
  • Oxidative Stress Induction : The generation of ROS can disrupt cellular homeostasis and trigger apoptotic pathways in cancer cells .

Toxicological Profile

The toxicological assessment of Benzene, 1-methyl-4-(nitromethyl)- reveals several health risks associated with exposure:

  • Acute Effects : Short-term exposure may lead to skin irritation and respiratory issues. High concentrations can cause methemoglobinemia, resulting in symptoms such as headache and dizziness .
  • Chronic Effects : Long-term exposure raises concerns regarding potential carcinogenicity due to structural similarities with known carcinogens like toluene. However, specific studies on Benzene, 1-methyl-4-(nitromethyl)- have not conclusively classified it as a carcinogen .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Benzene, 1-methyl-4-(nitromethyl)- against common pathogens. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a therapeutic agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of Benzene, 1-methyl-4-(nitromethyl)- on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by inducing apoptosis at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2580
5055
10030

Properties

CAS No.

29559-27-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-methyl-4-(nitromethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3

InChI Key

SCLRUEQYJQUIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+](=O)[O-]

Origin of Product

United States

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